molecular formula C10H8N2O2 B2922247 N-(1,3-benzoxazol-5-yl)prop-2-enamide CAS No. 2396580-41-7

N-(1,3-benzoxazol-5-yl)prop-2-enamide

Cat. No.: B2922247
CAS No.: 2396580-41-7
M. Wt: 188.186
InChI Key: BCNKHPYLNUOBMD-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-5-yl)prop-2-enamide is a compound that belongs to the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Scientific Research Applications

N-(1,3-benzoxazol-5-yl)prop-2-enamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-5-yl)prop-2-enamide typically involves the use of 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted benzoxazole derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoxazole-2-carboxylic acid derivatives, while reduction reactions may produce benzoxazole-2-amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-1,3-benzoxazol-6-yl)prop-2-enamide
  • N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide
  • N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)prop-2-enamide

Uniqueness

N-(1,3-benzoxazol-5-yl)prop-2-enamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h2-6H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNKHPYLNUOBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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